5'-デオキシ-5'-チオンヌクレオシド

5'-deoxy-5'-thionucleosidesは、核酸化学において重要な構造修飾を施したヌクレオシド類似体であり、5'末端のヒドロキシル基が脱酸素化され、同時に5'位置にチオ基が導入された特徴を持つ。この構造変更により、通常のヌクレオシドと比較して高い化学的安定性および特異な反応性が得られることが知られている。特に、RNAやDNAの合成において、スルフィド結合の導入によって転写活性や分子間相互作用の制御が可能となる応用が注目されている。また、これらの化合物は生体分子のメタボリズム研究や薬剤開発における中間体として利用されることが多く、その純度と再現性が研究の信頼性に寄与する。合成プロセスでは、選択的な脱酸素化反応とチオ化反応を組み合わせた精密な手法が要求され、当該分野における技術革新が進んでいる。本製品は、専門的な分析技術に基づく品質管理を実施し、研究現場での正確な実験結果を確保するための信頼性ある素材として評価されている。

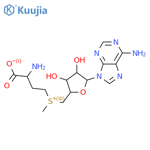

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

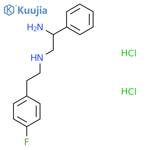

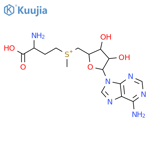

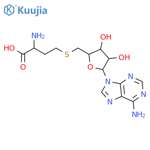

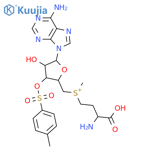

|

Adenosine, 5'-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5'-deoxy- | 485-80-3 | C15H23N6O5S |

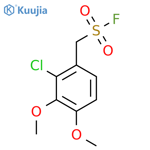

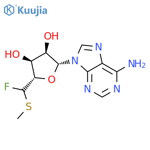

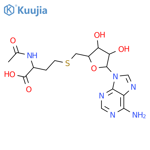

|

Adenosine,5'-C-fluoro-5'-S-methyl-5'-thio-, (5'R)- (9CI) | 119771-21-0 | C11H14FN5O3S |

|

9H-Purin-6-amine,9-(5-S-methyl-5-thio-a-D-xylofuranosyl)- (9CI) | 53458-31-4 | C11H15N5O3S |

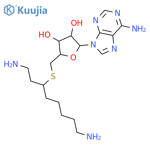

|

Adenosine,5'-S-[6-amino-1-(2-aminoethyl)hexyl]-5'-thio- | 76426-40-9 | C18H31N7O3S |

|

Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio- | 58976-18-4 | C14H20N6O5S |

|

5'-(3S)-3-Amino-3-carboxypropylmethylsulfonio-5’-deoxyadenosine Tosylate | 52248-03-0 | C22H30N6O8S2 |

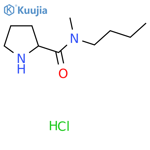

|

Adenosine, 5'-S-[3-(acetylamino)-3-carboxypropyl]-5'-thio-, (S)- (9CI) | 40950-48-9 | C16H22N6O6S |

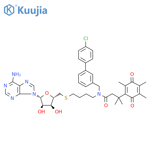

|

SGC3027 | 2624313-13-7 | C41H47ClN6O6S |

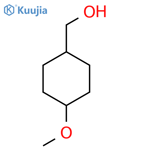

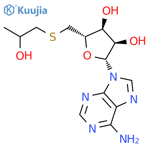

|

5'-S-(2-Hydroxypropyl)-5'-thio-adenosine | 70156-16-0 | C13H19N5O4S |

|

Ademetionine | 2613-02-7 | C15H22N6O5S |

関連文献

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

推奨される供給者

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品